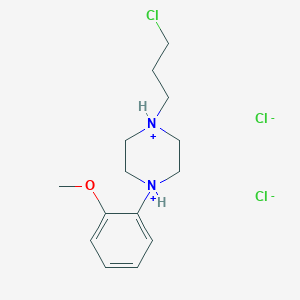

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEUKQRNKBUFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21279-77-6 | |

| Record name | 21279-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Dichloromethane or chloroform are preferred due to their ability to dissolve both the piperazine precursor and the alkylating agent.

-

Temperature : Lower temperatures (0–5°C) minimize side reactions, such as over-alkylation or decomposition.

-

Stoichiometry : A molar ratio of 1:1.2 (piperazine to 3-chloropropyl chloride) ensures complete conversion while avoiding excess reagent.

-

Purification : The crude product is purified via recrystallization from ethanol or acetone, yielding a white crystalline solid with >95% purity .

Example Protocol :

-

Dissolve 1-(2-methoxyphenyl)piperazine (10 mmol) in DCM (50 mL).

-

Cool the solution to 0°C and add 3-chloropropyl chloride (12 mmol) dropwise.

-

Stir the mixture for 12 hours at room temperature.

-

Concentrate under reduced pressure and recrystallize the residue from ethanol.

Multi-Step Synthesis from Diethanolamine and 2-Methoxyaniline

Adapted from methods used for analogous piperazine derivatives, this three-step route starts with diethanolamine and 2-methoxyaniline, offering scalability for industrial production.

Step 1: Synthesis of Bis(2-chloroethyl)methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform to form bis(2-chloroethyl)methylamine hydrochloride. The reaction is exothermic and requires controlled addition of SOCl₂ to maintain temperatures below 40°C .

Key Parameters :

Step 2: Formation of 1-(2-Methoxyphenyl)piperazine Hydrochloride

Bis(2-chloroethyl)methylamine hydrochloride is condensed with 2-methoxyaniline in xylene under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, forming the piperazine ring.

Optimization :

Step 3: Alkylation with 1-Bromo-3-chloropropane

The final step involves reacting 1-(2-methoxyphenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in a biphasic solvent system (acetone/water) at 0–10°C . Sodium hydroxide is added to deprotonate the piperazine, facilitating nucleophilic attack on the alkylating agent.

Critical Factors :

-

Temperature : Low temperatures prevent polymerization of the alkylating agent.

-

Purification : The product is isolated via liquid-liquid extraction and recrystallized from acetone/water, achieving ~72% yield .

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and consistency. These systems allow precise control over reaction parameters, such as residence time and temperature gradients, which are critical for exothermic alkylation steps.

Key Industrial Protocols

-

Solvent Recovery : Distillation units recycle dichloromethane, reducing waste.

-

Quality Control : High-performance liquid chromatography (HPLC) ensures batch-to-batch consistency, with purity thresholds set at ≥99% .

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Oxidation Products: Oxidation can yield quinones or carboxylic acids.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has shown promising results in several therapeutic areas:

- Cancer Therapy : Recent studies indicate its potential as an anticancer agent. For instance, a study involving FaDu tumor-bearing mice demonstrated a significant reduction in tumor size following treatment with this compound, suggesting its efficacy in oncology.

- Neurodegenerative Diseases : The compound exhibits cholinesterase inhibition, which is critical for developing treatments for Alzheimer's disease. It selectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cognitive function in animal models.

Biological Research

The compound serves as a valuable tool in biological research:

- Receptor Binding Studies : Its ability to interact with various receptors allows researchers to explore cellular mechanisms and pathways. This interaction can lead to insights into receptor modulation and enzyme inhibition.

- Pharmacological Probes : As a pharmacological probe, it aids in understanding the biological systems' responses to different stimuli, contributing to drug development efforts.

Cancer Therapy Study

In a controlled study involving FaDu tumor-bearing mice, treatment with this compound resulted in a notable decrease in tumor size compared to control groups. This finding highlights its potential as an effective therapeutic agent in cancer treatment.

Neurodegenerative Disease Research

In vitro studies have shown that the compound enhances cognitive function through cholinesterase inhibition and neuroprotection mechanisms. These findings suggest its viability as a candidate for Alzheimer's disease therapy.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The methoxyphenyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence pharmacological activity. Key analogs include:

The 2-methoxy group in the target compound optimizes 5-HT1A binding due to favorable hydrophobic and electronic interactions, whereas 3-chloro or 2-fluoro substituents reduce affinity .

Alkyl Chain Modifications

Variations in the propyl chain’s halogenation and length alter pharmacokinetics:

The 3-chloropropyl chain in the target compound balances reactivity (for further derivatization) and solubility, whereas methyl substituents limit binding interactions .

Pharmacological and Receptor Binding Profiles

5-HT1A Receptor Interactions

The target compound’s derivatives exhibit nanomolar-range Ki values for 5-HT1A receptors, classifying them as potent antagonists or partial agonists . Neutral antagonists like WAY 100635 (Ki = 0.6 nM) and the target compound’s analogs show superior activity in blocking 8-OH-DPAT-induced effects in rodents compared to partial agonists .

Functional Activity in Disease Models

- Antidepressant/Anxiolytic Effects : HBK-14 and HBK-15, structural analogs, demonstrate significant activity without affecting metabolic parameters (e.g., blood glucose, liver enzymes) .

- Antinociceptive Effects: 1-(2-Methoxyphenyl) derivatives enhance central cholinergic activation, as shown in sumatriptan-induced antinociception models .

Physicochemical Properties

The dihydrochloride form enhances aqueous solubility, critical for in vivo bioavailability .

Biological Activity

Overview

1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is a piperazine derivative notable for its biological activity, particularly in pharmacological contexts. This compound has been studied for its interactions with various receptors and its potential therapeutic applications.

- Molecular Formula: C14H22Cl2N2O

- Molecular Weight: 305.24 g/mol

- CAS Number: 21279-77-6

This compound features a piperazine core substituted with a methoxyphenyl group and a chloropropyl chain, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) receptors. Research indicates that this compound may act as an agonist or antagonist depending on the receptor subtype involved.

Receptor Interactions

- Serotonin Receptors:

- Dopaminergic Activity:

Pharmacological Studies

Research has demonstrated that this compound can modulate neurotransmitter release and reuptake, impacting both serotonin and dopamine pathways. The following table summarizes key findings from various studies:

Case Studies

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels when administered at specific dosages, correlating with increased serotonin receptor activation .

Case Study 2: Drug Abuse Potential

Another investigation focused on the abuse potential of piperazine derivatives, including this compound. It was found that doses ranging from 50 to 250 mg could lead to significant psychoactive effects, raising concerns about its recreational use .

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution and salt formation. A general procedure includes:

- Reacting 2-methoxyphenylpiperazine with 3-chloropropyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux.

- Adding triethylamine as a base to facilitate the alkylation reaction .

- Isolating the intermediate base via solvent evaporation and purification by column chromatography.

- Converting the free base to the dihydrochloride salt by treatment with dry HCl gas in ethanol, followed by recrystallization .

Key Considerations: Optimize stoichiometry (1:1 molar ratio for alkylation) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: Confirm the structure via H and C NMR. Key signals include the methoxy group (~3.8 ppm for H) and aromatic protons (6.7–7.2 ppm) from the 2-methoxyphenyl moiety .

- Mass Spectrometry (MS): Use ESI-MS to verify the molecular ion peak ([M+H]) at m/z corresponding to the molecular formula (CHClNO).

- HPLC Purity Analysis: Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

Note: Compare retention times with reference standards (e.g., impurities like 1-(3-chlorophenyl)piperazine) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .

- Ventilation: Conduct reactions in a fume hood due to potential HCl gas release during salt formation .

- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated halogenated containers .

Documentation: Maintain SDS sheets (e.g., GHS hazard codes H315, H319, H335) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

- Solvent Screening: Test solvents like THF or DMF for improved solubility of intermediates .

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Temperature Control: Lower reaction temperatures (e.g., 0–5°C) during HCl gas addition to minimize byproducts .

Data-Driven Approach: Use DOE (Design of Experiments) to analyze variables (time, temperature, catalyst loading) and identify optimal conditions .

Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer:

- Assay Validation: Ensure consistency in receptor preparation (e.g., membrane vs. whole-cell assays) and ligand concentration ranges .

- Computational Modeling: Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes to serotonin/dopamine receptors and compare with experimental IC values .

- Control Experiments: Include reference ligands (e.g., ketanserin for 5-HT) to calibrate assay systems .

Case Study: Discrepancies in σ-receptor affinity may arise from differences in radioligand purity or assay buffer pH .

Q. How do environmental factors (pH, temperature) affect the stability of this compound, and how should stability studies be designed?

Methodological Answer:

- Accelerated Stability Testing:

- pH Studies: Prepare solutions at pH 2–9 (using HCl/NaOH buffers) and monitor degradation via HPLC at 25°C and 40°C .

- Thermal Stability: Store solid samples at 25°C/60% RH and 40°C/75% RH for 1–3 months; assess mass loss and impurity formation .

- Mechanistic Insights: Hydrolysis of the chloropropyl group is pH-dependent, with faster degradation under alkaline conditions .

Recommendation: Use lyophilization for long-term storage to prevent hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.